N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 358.45 g/mol. This compound is classified as a benzamide derivative, which often exhibits biological activity due to the presence of the indole and sulfanyl moieties.
The synthesis of N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide typically involves several steps, including:
These methods require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide features several key components:
InChI=1S/C19H22N2O3S/c1-24-18(23)12-5-4-11(10-17(12)22)20-6-7-21(19)15(25)16(20)8-9-14(19)13/h4-10H,11H2,1-3H3,(H,24,23)(H,25)
This data indicates a complex arrangement that may influence its interaction with biological systems.
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide can participate in various chemical reactions:
These reactions are essential for exploring modifications that enhance biological activity or selectivity.
The mechanism of action for N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide is not fully elucidated but may involve:
Further studies are necessary to clarify these mechanisms and establish its efficacy in various biological contexts.
The physical and chemical properties of N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide include:
These properties are critical for understanding its behavior in biological systems and during formulation development.
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide has potential applications in:
Understanding its properties and mechanisms will facilitate further research into its therapeutic potential.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: